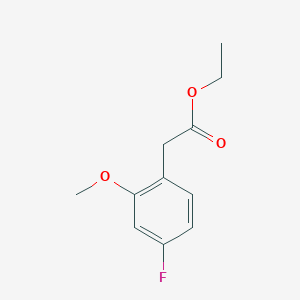
1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a diethoxyphosphoryl group attached to an ethoxy and methoxy substituted ethane backbone, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of a palladium-catalyzed α, β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The diethoxyphosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can also act as a chelating agent, binding to metal ions and altering their biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonoacetate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Triethyl phosphonoacetate: Another related compound with distinct chemical properties and uses.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its versatility in various fields make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C9H21O5P |
|---|---|
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
1-(2-diethoxyphosphorylethoxy)-2-methoxyethane |
InChI |
InChI=1S/C9H21O5P/c1-4-13-15(10,14-5-2)9-8-12-7-6-11-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
IANZYYMJJGTCBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCOCCOC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-([4,4'-Bipyridin]-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B13126870.png)
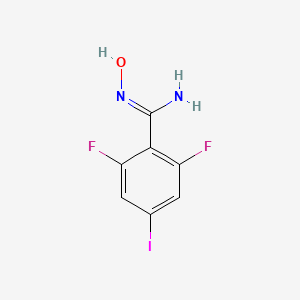

![N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline](/img/structure/B13126882.png)
![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
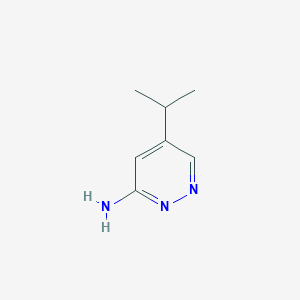
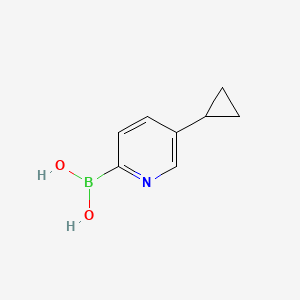
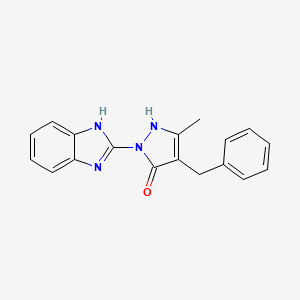
![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)


